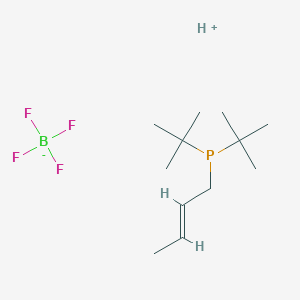
N1,N3-Bis((R)-1-phenylethyl)propane-1,3-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride is a chemical compound that belongs to the class of diamines. It is characterized by the presence of two phenylethyl groups attached to a propane-1,3-diamine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride typically involves the reaction of ®-1-phenylethylamine with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反应分析
Types of Reactions
N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
相似化合物的比较
Similar Compounds
- N,N′-Dimethyl-1,3-propanediamine
- N,N′-Diethyl-1,3-propanediamine
- N,N′-Diisopropyl-1,3-propanediamine
Uniqueness
N1,N3-Bis(®-1-phenylethyl)propane-1,3-diamine dihydrochloride is unique due to the presence of phenylethyl groups, which impart distinct chemical and biological properties. This makes it particularly valuable in applications where specific interactions with molecular targets are required.
属性
分子式 |
C19H28Cl2N2 |
|---|---|
分子量 |
355.3 g/mol |
IUPAC 名称 |
N,N'-bis[(1R)-1-phenylethyl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C19H26N2.2ClH/c1-16(18-10-5-3-6-11-18)20-14-9-15-21-17(2)19-12-7-4-8-13-19;;/h3-8,10-13,16-17,20-21H,9,14-15H2,1-2H3;2*1H/t16-,17-;;/m1../s1 |
InChI 键 |
RPGXCUMDVBOHHH-QAPNYFPESA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)NCCCN[C@H](C)C2=CC=CC=C2.Cl.Cl |
规范 SMILES |
CC(C1=CC=CC=C1)NCCCNC(C)C2=CC=CC=C2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Diazaspiro[3.3]heptane oxalate](/img/structure/B15202960.png)
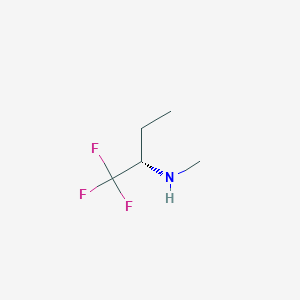
![dilithium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate](/img/structure/B15202972.png)
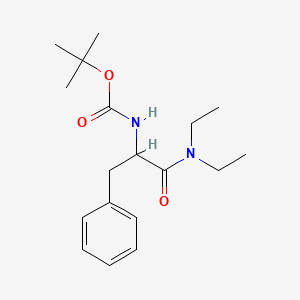
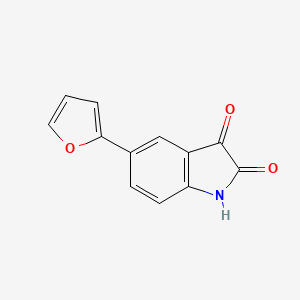
![[2-[2-(Hexadecanoylamino)-4-nitrophenyl]-2-phosphonooxyethyl]-trimethylazanium;hydroxide](/img/structure/B15202997.png)
![3-Chloro-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyridazine](/img/structure/B15203004.png)
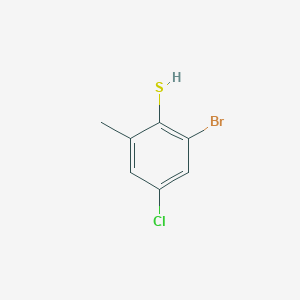

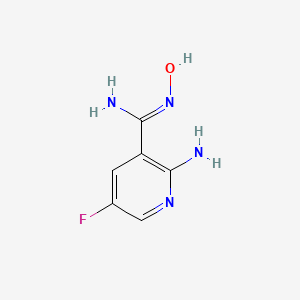

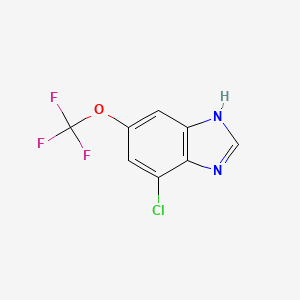
![6-Chloro-5-methylimidazo[1,2-a]pyridine](/img/structure/B15203046.png)
